molecular formula C9H13NS B1609307 2-(5-Methylthiophen-2-yl)pyrrolidine CAS No. 524674-41-7

2-(5-Methylthiophen-2-yl)pyrrolidine

Cat. No. B1609307
M. Wt: 167.27 g/mol
InChI Key: WBJASOWBXMIUHI-UHFFFAOYSA-N
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Description

“2-(5-Methylthiophen-2-yl)pyrrolidine” is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular structure of “2-(5-Methylthiophen-2-yl)pyrrolidine” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .


Chemical Reactions Analysis

The chemical reactions involving “2-(5-Methylthiophen-2-yl)pyrrolidine” are influenced by various factors, including the steric factors and the spatial orientation of substituents . The different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety And Hazards

When handling “2-(5-Methylthiophen-2-yl)pyrrolidine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The future directions for “2-(5-Methylthiophen-2-yl)pyrrolidine” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates . The use of heteroatomic saturated ring systems allows a greater chance of generating structural diversity .

properties

IUPAC Name

2-(5-methylthiophen-2-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-7-4-5-9(11-7)8-3-2-6-10-8/h4-5,8,10H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJASOWBXMIUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408570
Record name 2-(5-METHYLTHIEN-2-YL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methylthiophen-2-yl)pyrrolidine

CAS RN

524674-41-7
Record name 2-(5-METHYLTHIEN-2-YL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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